molecular formula C9H6F2O2 B3025409 3,5-Difluorocinnamic acid CAS No. 84315-23-1

3,5-Difluorocinnamic acid

Cat. No. B3025409
CAS RN: 84315-23-1
M. Wt: 184.14 g/mol
InChI Key: MBAWRXICVNIUGY-OWOJBTEDSA-N
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Description

3,5-Difluorocinnamic acid is a chemical compound with the molecular formula C9H6F2O2 . It is also known by other names such as trans-3,5-Difluorocinnamic acid and (E)-3-(3,5-difluorophenyl)acrylic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a cinnamic acid core with two fluorine atoms at the 3 and 5 positions of the phenyl ring . The InChI string is InChI=1S/C9H6F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 184.14 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is solid at 20 degrees Celsius .

Scientific Research Applications

Photodimerization Reactivity under Pressure

3,5-Difluorocinnamic acid demonstrates interesting reactivity under varying pressure conditions. Galica et al. (2018) explored the [2 + 2] photodimerization of this compound in crystals at different pressures. The study observed variations in reactivity at different pressure levels, indicating the influence of molecular environment and pressure on the reaction rate (Galica, Bąkowicz, Konieczny, & Turowska-Tyrk, 2018).

Tyrosinase Inhibitory Activities

Research by Iwai et al. (2004) identified this compound as part of the hydroxycinnamic acid derivatives in green coffee beans. These compounds exhibited tyrosinase inhibitory activities, suggesting potential applications in the field of dermatology and cosmetics (Iwai, Kishimoto, Kakino, Mochida, & Fujita, 2004).

Photoreactive Properties

Desiraju and Sharma (1991) studied the photoreactive properties of 3,5-dinitrocinnamic acid, a related compound, which forms a crystal structure with C–H ⋯ O hydrogen bonds. This study's insights can be extrapolated to understand the photoreactivity of similar compounds like this compound in solid states (Desiraju & Sharma, 1991).

Antioxidative and Anti-inflammatory Properties

Zhang et al. (2015) researched 3,5-dihydroxycinnamic acid derivatives, closely related to this compound, and found significant anti-inflammatory effects. This suggests potential therapeutic applications of this compound in the development of anti-inflammatory drugs (Zhang et al., 2015).

Endotheliotropic Activity in Cerebral Ischemia

The study by Voronkov and Pozdnyakov (2018) on 4-hydroxy-3,5-di-tret-butylcinnamic acid, another derivative, revealed its positive impact on endothelial function in cerebral ischemia. This indicates the potential of this compound in vascular health research (Voronkov & Pozdnyakov, 2018).

Application in Organic UV Ray Absorbents

Khan et al. (2011) explored the use of 3,5-dimethoxycinnamic acid, related to this compound, in organic-inorganic nanohybrids for UV ray absorption. This research underscores the potential of this compound in the field of materials science, particularly in the development of UV protective materials (Khan, Liu, Jang, Akhtar, & Han, 2011).

Safety and Hazards

3,5-Difluorocinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Biochemical Analysis

. .

Molecular Mechanism

The molecular mechanism of action of 3,5-Difluorocinnamic acid is not well-defined. It’s known that the compound can participate in the synthesis of flavonoids and stilbenes

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It’s known that the compound is involved in the synthesis of flavonoids and stilbenes

properties

IUPAC Name

(E)-3-(3,5-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAWRXICVNIUGY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84315-23-1, 147700-58-1
Record name trans-3,5-Difluorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-3,5-Difluorocinnamic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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